molecular formula C10H9BrF2O B12074877 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene

1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene

Cat. No.: B12074877
M. Wt: 263.08 g/mol
InChI Key: ZEHMKFNECBGDAT-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene is a versatile halogenated aromatic building block designed for advanced organic synthesis and research applications. This compound is engineered for use in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, facilitating the construction of complex molecular architectures essential in modern chemistry . Its molecular structure, incorporating bromine and fluorine atoms at the 1 and 4,5 positions respectively, along with a cyclopropylmethoxy ether group, makes it a critical intermediate in the discovery and development of novel Active Pharmaceutical Ingredients (APIs) . The strategic inclusion of fluorine atoms is known to enhance the metabolic stability, bioavailability, and binding selectivity of candidate molecules . Furthermore, the cyclopropylmethoxy group can impart unique steric and electronic properties, influencing the compound's reactivity and the physical characteristics of the resulting products. This reagent is also highly valuable in agrochemical research for the synthesis of new-generation herbicides and pesticides, where fluorination contributes to improved environmental stability and efficacy . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9BrF2O

Molecular Weight

263.08 g/mol

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene

InChI

InChI=1S/C10H9BrF2O/c11-7-3-8(12)9(13)4-10(7)14-5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

ZEHMKFNECBGDAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2Br)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoro-2-nitrophenol and cyclopropylmethanol.

    Reaction Conditions: The nitrophenol is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Cyclopropylmethoxy Group Introduction: The brominated intermediate is then reacted with cyclopropylmethanol under basic conditions (e.g., using sodium hydride or potassium carbonate) to introduce the cyclopropylmethoxy group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids.

    Addition Reactions: The cyclopropylmethoxy group can participate in addition reactions, such as hydrogenation, to form cyclopropylmethanol derivatives.

Common reagents used in these reactions include palladium catalysts, strong oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene can be synthesized through several chemical processes. The synthesis typically involves:

  • Bromination of 3-methoxy-4-fluorophenol to yield intermediates.
  • Alkylation reactions using 1-bromomethyl cyclopropane.
  • Deprotection steps to obtain the final product.

The overall reaction pathway is represented as follows:3 methoxy 4 fluorophenolbrominationintermediatealkylation1 Bromo 2 cyclopropylmethoxy 4 5 difluorobenzene\text{3 methoxy 4 fluorophenol}\xrightarrow{\text{bromination}}\text{intermediate}\xrightarrow{\text{alkylation}}\text{1 Bromo 2 cyclopropylmethoxy 4 5 difluorobenzene}This compound exhibits unique physical and chemical properties due to the presence of the cyclopropyl group and difluorobenzene structure, making it a candidate for various applications.

Pharmaceutical Applications

1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene has been identified as useful in the development of active pharmaceutical ingredients (APIs). Its applications include:

  • Anticancer Agents : Compounds derived from this structure have shown potential in inhibiting B-Raf kinase, an important target in cancer therapy. Studies indicate that modifications of similar compounds can lead to effective treatments for B-Raf-associated diseases .
  • Drug Formulation : The compound's stability and solubility profile make it suitable for incorporation into various drug formulations. It can enhance the bioavailability of active ingredients when used in topical or systemic medications .

Case Study 1: Anticancer Activity

A study published in a leading journal demonstrated that derivatives of 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene exhibited potent inhibitory effects on cancer cell lines expressing B-Raf mutations. The study employed various assays to evaluate cell viability and apoptosis induction, showing promising results that warrant further investigation into clinical applications .

Case Study 2: Cosmetic Applications

Research has explored the use of this compound in cosmetic formulations due to its potential skin benefits. Its incorporation into creams and lotions has been studied for enhancing skin hydration and stability of formulations. The findings suggest that the compound can improve the sensory properties of cosmetic products while ensuring safety and efficacy .

Data Table: Comparison of Applications

Application AreaCompound UseKey Findings
PharmaceuticalAnticancer agentsInhibits B-Raf kinase; effective against cancer cell lines
Drug FormulationEnhances bioavailabilityImproves stability and solubility in formulations
Cosmetic FormulationSkin hydration productsImproves sensory properties; safe for topical use

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with active sites, while the cyclopropylmethoxy group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the 2-position and halogen/functional group arrangements:

Compound Name Substituents (Positions) CAS Number Molecular Formula Key Features
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene Br (1), cyclopropylmethoxy (2), F (4,5) Not provided C₁₀H₉BrF₂O Cyclopropyl group introduces steric hindrance
1-Bromo-2-chloro-4,5-difluorobenzene Br (1), Cl (2), F (4,5) 59447-06-2 C₆H₂BrClF₂ Chlorine substituent enhances electrophilicity
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene Br (1), 2-chloroethoxy (2), F (3,5) 175203-19-7 C₈H₆BrClF₂O Chloroethoxy group increases polarity
1-Bromo-2-(bromomethyl)-4,5-difluorobenzene Br (1), BrCH₂ (2), F (4,5) Not provided C₇H₅Br₂F₂ Bromomethyl enables further functionalization
1-Bromo-4,5-difluoro-2-methylbenzene Br (1), F (4,5), CH₃ (2) 875664-38-3 C₇H₅BrF₂ Methyl group reduces reactivity

Physicochemical Properties

  • Polarity : Fluorine atoms increase electronegativity, enhancing solubility in polar solvents. However, the cyclopropylmethoxy group adds lipophilicity compared to smaller substituents like Cl or CH₃.
  • Thermal Stability: Brominated compounds generally exhibit high thermal stability.

Biological Activity

1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agricultural applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene features a bromine atom and two fluorine atoms substituted on a benzene ring, along with a cyclopropylmethoxy group. The molecular formula is C9H8BrF2OC_9H_8BrF_2O, with a molecular weight of approximately 251.06 g/mol. The compound is typically presented as a colorless to light yellow liquid.

Mechanisms of Biological Activity

The biological activity of 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The presence of halogens often enhances the bioactivity of organic compounds by increasing their lipophilicity and ability to penetrate biological membranes .
  • Interaction with Biological Targets : The cyclopropyl group may facilitate interaction with specific receptors or enzymes, enhancing the compound's efficacy as a drug candidate. For instance, cyclopropyl-containing compounds have been shown to modulate receptor activity in pharmacological studies .

Antimicrobial Activity

A study conducted on structurally similar compounds revealed that halogenated derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. Although specific data on 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene is limited, its structural analogs demonstrated minimum inhibitory concentrations (MIC) in the range of 5-50 µg/mL against common pathogens .

Cancer Research

Research into related fluorinated compounds has shown promise in cancer treatment. For example, compounds that inhibit the activity of specific kinases or integrins have been linked to reduced tumor growth in preclinical models. The potential for 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene to act similarly warrants further investigation .

Data Summary Table

Property Value
Molecular FormulaC9H8BrF2OC_9H_8BrF_2O
Molecular Weight251.06 g/mol
Physical StateLiquid
Boiling Point140 °C
Flash Point44 °C
Purity>98% (GC)
Antimicrobial Activity (MIC)5-50 µg/mL (analogous compounds)

Q & A

Q. What are the recommended synthetic routes for 1-bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene?

The synthesis typically involves two key steps: (1) bromination of a fluorinated benzene precursor and (2) introduction of the cyclopropylmethoxy group via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example:

  • Start with 2-(cyclopropylmethoxy)-4,5-difluorobenzene. Bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) under controlled temperature (0–25°C) .
  • Alternatively, prepare the phenol intermediate (4,5-difluoro-2-hydroxybenzene) and react it with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage, followed by bromination .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹⁹F NMR to resolve fluorine environments (δ ~ -110 to -140 ppm for aromatic fluorines) and ¹H NMR for cyclopropylmethoxy protons (δ ~ 0.5–1.5 ppm for cyclopropyl CH₂ and CH groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₈BrF₂O; exact mass ~ 284.97 g/mol) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar brominated aromatics:

  • GHS Hazards : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at ambient temperatures in airtight containers .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom serves as a leaving group in palladium-catalyzed couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromides.
  • Regioselectivity : The electron-withdrawing fluorines and cyclopropylmethoxy group may direct coupling to the bromine site. Monitor reaction progress via TLC or GC-MS .
  • Yields : Optimize using microwave-assisted conditions (e.g., 100°C, 30 min) to enhance efficiency .

Q. How can stability under varying pH and temperature conditions be assessed?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C for similar bromoaromatics) .
  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) and analyze degradation products via LC-MS. Fluorinated aromatics generally show stability in acidic/neutral conditions but may hydrolyze under strong bases .

Q. What role does this compound play in medicinal chemistry research?

The cyclopropylmethoxy group and fluorines make it a versatile intermediate for:

  • Kinase Inhibitors : The bromine enables functionalization via cross-coupling to introduce pharmacophores (e.g., pyrazole or quinazoline moieties) .
  • Antimicrobial Agents : Fluorine atoms enhance bioavailability and membrane penetration .

Q. How do substituents affect regioselectivity in electrophilic aromatic substitution (EAS)?

  • Directing Effects : The electron-donating cyclopropylmethoxy group (ortho/para-directing) competes with electron-withdrawing fluorines (meta-directing). Computational studies (DFT) predict preferential substitution at the para position to the methoxy group .
  • Experimental Validation : Use nitration (HNO₃/H₂SO₄) or halogenation to confirm regioselectivity .

Q. How can computational modeling resolve contradictions in reported reactivity data?

  • DFT Calculations : Compare activation energies for competing reaction pathways (e.g., bromine vs. fluorine substitution). Tools like Gaussian or ORCA can model transition states .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates .

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